

# Technical Support Center: Ceralasertib Formate

## Target Detection

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### Compound of Interest

Compound Name: **Ceralasertib formate**

Cat. No.: **B15293697**

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This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting and using antibodies to detect the molecular targets of **Ceralasertib formate** (AZD6738), a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Frequently Asked Questions (FAQs)

**Q1:** What is the primary molecular target of **Ceralasertib formate**?

**A1:** The primary molecular target of **Ceralasertib formate** is the serine/threonine-protein kinase ATR.[\[2\]](#)[\[4\]](#) ATR is a master regulator of the DNA damage response (DDR), particularly in response to single-stranded DNA (ssDNA) and replication stress.[\[2\]](#)[\[5\]](#)[\[6\]](#) By inhibiting ATR, Ceralasertib prevents the downstream signaling that leads to cell cycle arrest and DNA repair, making cancer cells more susceptible to DNA-damaging agents.[\[2\]](#)

**Q2:** How can I confirm that **Ceralasertib formate** is active in my experimental model?

**A2:** The most reliable method to confirm Ceralasertib's activity is to measure the phosphorylation of key downstream substrates of ATR. A significant reduction in the phosphorylation of these substrates upon treatment indicates successful target engagement. The most widely used and validated pharmacodynamic biomarker for ATR inhibition is the phosphorylation of Checkpoint Kinase 1 (CHK1) at serine 345 (p-CHK1 Ser345).[\[7\]](#)[\[8\]](#) Another useful biomarker is the phosphorylation of Replication Protein A2 (RPA2, also known as RPA32) at serine 33 (p-RPA32 S33).[\[9\]](#)[\[10\]](#)

Q3: Why should I measure total protein levels in addition to the phosphorylated targets?

A3: Measuring the total protein levels of ATR, CHK1, and RPA32 is crucial to ensure that the observed decrease in phosphorylation is a direct result of ATR inhibition by Ceralasertib, and not due to a general decrease in the total amount of these proteins.[\[11\]](#) Total protein measurements serve as essential loading controls and allow for the normalization of the phospho-protein signal, providing a more accurate quantification of the inhibitory effect.[\[11\]](#)[\[12\]](#)

Q4: Which experimental techniques are most suitable for detecting these targets?

A4: Western Blotting is the most common and robust technique for quantifying changes in the phosphorylation status of ATR targets in cell lysates.[\[13\]](#) Immunofluorescence (IF) and Immunohistochemistry (IHC) are also valuable for visualizing the subcellular localization of these proteins and assessing the drug's effect in a tissue context.[\[14\]](#)[\[15\]](#)[\[16\]](#) Flow cytometry can be used for high-throughput analysis of phosphorylation events in single cells.[\[8\]](#)[\[17\]](#)

## Antibody Selection Guide

The following tables summarize recommended antibodies for detecting ATR and its key downstream effectors. These have been selected based on validation data found in publications and supplier datasheets.

Table 1: Recommended Primary Antibodies for Ceralasertib Target Validation

Target	Epitope	Host Species	Applications	Supplier & Cat. No.
ATR	Total	Rabbit	WB, IF, IHC, IP	GeneTex (GTX128146) [14], Cell Signaling Technology (#2790)[13][18]
p-CHK1	Phospho-Ser345	Rabbit	WB, IF, Flow	Cell Signaling Technology (#2348, #2341) [7][19], Proteintech (28803-1-AP)[16]
CHK1	Total	Mouse	WB, IF, IHC	Cell Signaling Technology (#2360)
p-RPA32	Phospho-Ser33	Rabbit	WB, IF	Cell Signaling Technology (#10148)[10], Novus Biologicals (NB100-544), Abcam (ab211877)
RPA32	Total	Rat	WB	Cell Signaling Technology (#2208)[10]

Abbreviations: WB (Western Blot), IF (Immunofluorescence), IHC (Immunohistochemistry), IP (Immunoprecipitation), Flow (Flow Cytometry).

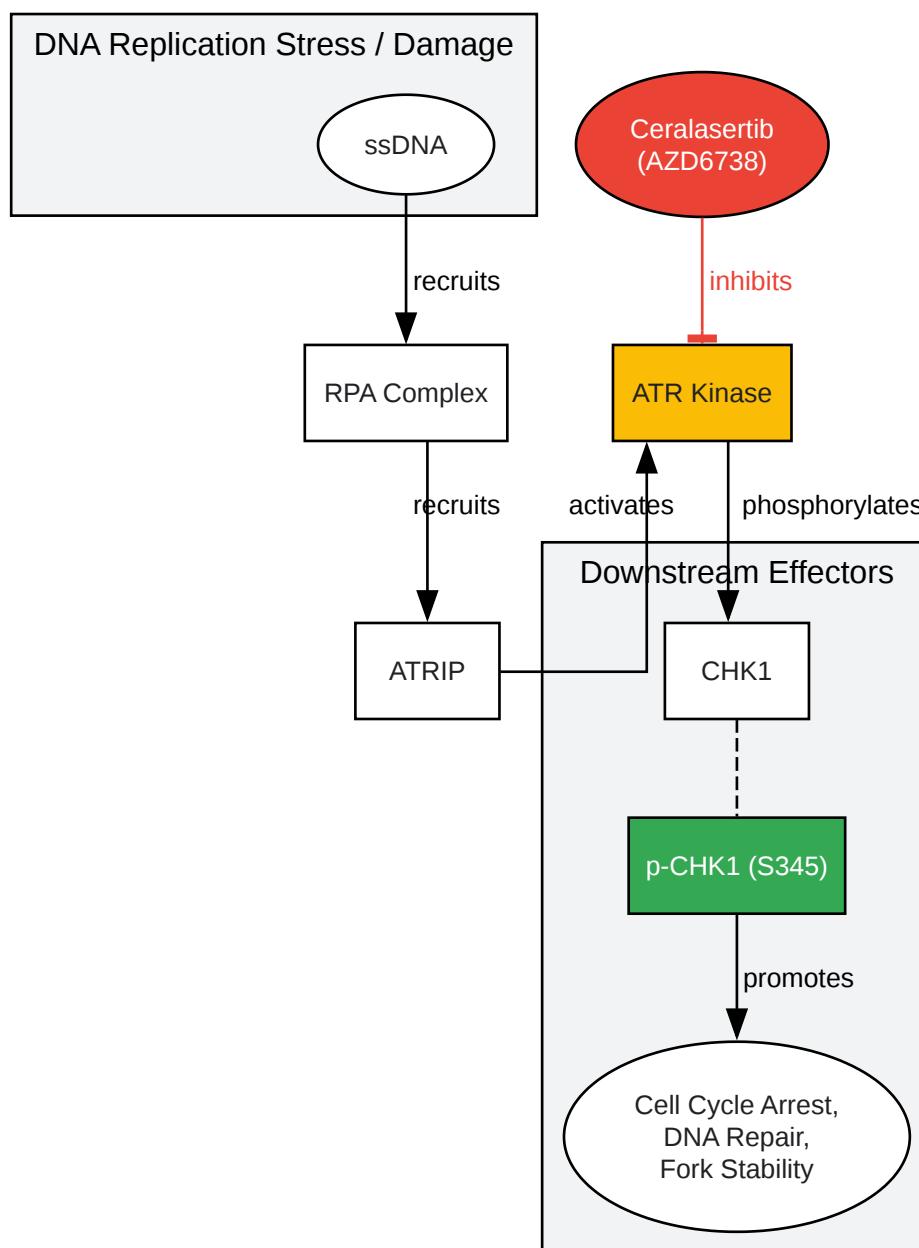
Table 2: Recommended Antibody Dilutions for Western Blotting

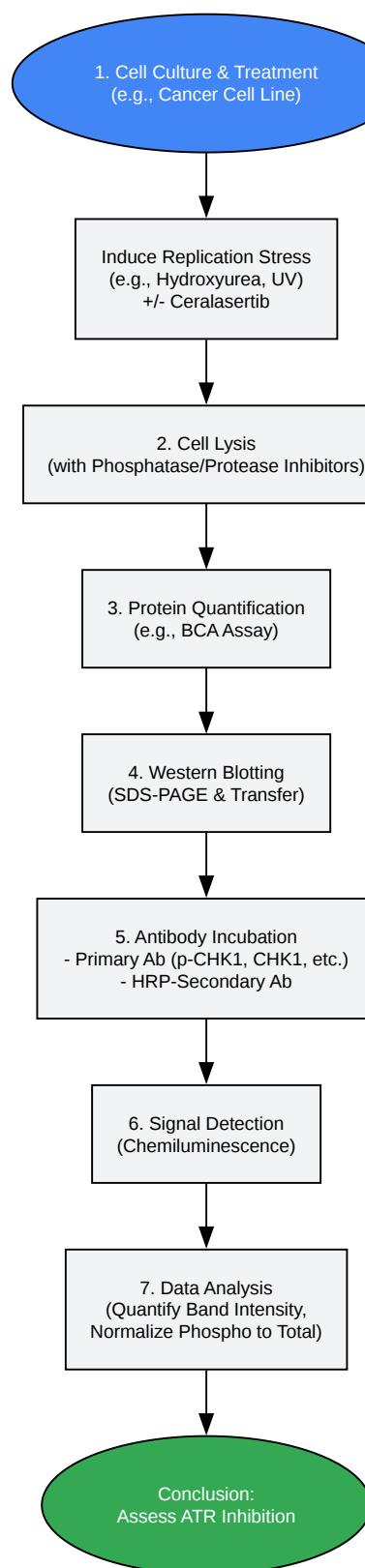
Primary Antibody	Recommended Starting Dilution	Molecular Weight (kDa)
ATR	1:1000	~301[4][14]
p-CHK1 (Ser345)	1:1000	~56[7]
CHK1	1:1000	~56
p-RPA32 (Ser33)	1:1000	~32
RPA32	1:1000	~32

Note: Optimal dilutions should be determined experimentally by the end-user.

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ATR signaling pathway and a general workflow for assessing Ceralasertib's efficacy.



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- To cite this document: BenchChem. [Technical Support Center: Ceralasertib Formate Target Detection]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15293697#antibody-selection-for-detecting-ceralasertib-formate-targets\]](https://www.benchchem.com/product/b15293697#antibody-selection-for-detecting-ceralasertib-formate-targets)

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